

Technical Support Center: Thermal Decomposition Analysis of Sodium Fumarate using TGA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium fumarate*

Cat. No.: *B093856*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Thermogravimetric Analysis (TGA) on **sodium fumarate**.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of anhydrous **sodium fumarate**?

A1: Anhydrous **sodium fumarate** is thermally stable up to relatively high temperatures. Its decomposition typically occurs in stages. A slight initial mass loss, sometimes referred to as pre-decomposition, may be observed between 400°C and 515°C.^[1] The main decomposition follows, generally in the range of 516°C to 550°C, although some literature reports it between 440°C and 490°C.^[1] This primary decomposition event involves the release of carbon dioxide.^[1] The final solid residue is a mixture of sodium carbonate and a carbonaceous material.^{[1][2]}

Q2: My **sodium fumarate** sample shows a mass loss below 200°C. What could be the cause?

A2: A mass loss at temperatures below 200°C is typically indicative of the presence of water in the sample. **Sodium fumarate** can exist as a hydrate. This initial mass loss corresponds to the dehydration of the material, where bound water molecules are released from the crystal structure.^[3] It is crucial to differentiate this dehydration step from the thermal decomposition of the fumarate molecule itself, which occurs at much higher temperatures.

Q3: How does the heating rate affect the TGA curve of **sodium fumarate**?

A3: The heating rate is a critical experimental parameter that can significantly influence the TGA curve. A faster heating rate can cause the decomposition temperatures to appear higher than they would at a slower rate.^[4] This is because the sample may not have enough time to reach thermal equilibrium at each temperature. For complex or overlapping decomposition steps, a slower heating rate can improve the resolution and separation of these events.^[5]

Q4: What is the final residue product after the complete thermal decomposition of **sodium fumarate** in an inert atmosphere?

A4: Upon complete thermal decomposition in an inert atmosphere (e.g., nitrogen), **sodium fumarate** yields a mixture of sodium carbonate (Na_2CO_3) and a carbonaceous residue.^{[1][2]}

Troubleshooting Guide

Issue/Observation	Potential Cause(s)	Recommended Action(s)
Unexpected mass loss below 200°C	The sample is likely a hydrated form of sodium fumarate, and the mass loss is due to the release of water.	<ul style="list-style-type: none">- Confirm the hydration state of your sodium fumarate sample if possible.- Perform a Karl Fischer titration to quantify the water content and compare it with the TGA mass loss.- Dry the sample under vacuum at an appropriate temperature before the TGA analysis if you intend to analyze the anhydrous form.
TGA curve shows a gradual, sloping mass loss instead of distinct steps.	<ul style="list-style-type: none">- The heating rate may be too fast, causing overlapping decomposition events.- The sample may be impure, with contaminants that decompose over a wide temperature range.	<ul style="list-style-type: none">- Reduce the heating rate (e.g., to 5 or 10 °C/min) to improve the resolution of decomposition steps.- Ensure the purity of your sodium fumarate sample. Consider recrystallization if necessary.
The baseline of the TGA curve is drifting upwards or downwards.	<ul style="list-style-type: none">- Buoyancy effects due to changes in the density of the purge gas with temperature.- Contamination of the TGA furnace or balance mechanism.	<ul style="list-style-type: none">- Perform a blank run with an empty crucible and subtract this baseline from your sample run.^[6]- Ensure the TGA instrument is clean and properly calibrated.^[7] Follow the manufacturer's guidelines for cleaning the furnace and balance components.
A sudden, sharp drop in mass is observed that is not reproducible.	<ul style="list-style-type: none">- Part of the sample may have been ejected from the crucible due to rapid gas evolution.	<ul style="list-style-type: none">- Use a smaller sample size.- Cover the crucible with a lid that has a small pinhole to allow for controlled release of gases.^[6]- Ensure the sample is finely powdered and evenly distributed in the crucible.

The final residual mass is significantly different from the theoretical value for sodium carbonate.

- Incomplete decomposition of the sample.
- Reaction of the sample with the crucible material at high temperatures.
- The presence of non-volatile impurities in the original sample.

- Extend the final temperature of the TGA experiment to ensure complete decomposition.
- Use an inert crucible material such as alumina or platinum.
- Verify the purity of the starting material.

Quantitative Data Summary

The following table summarizes the key thermal events observed during the TGA of **sodium fumarate**. Note that temperature ranges can be influenced by experimental conditions such as heating rate and sample purity.

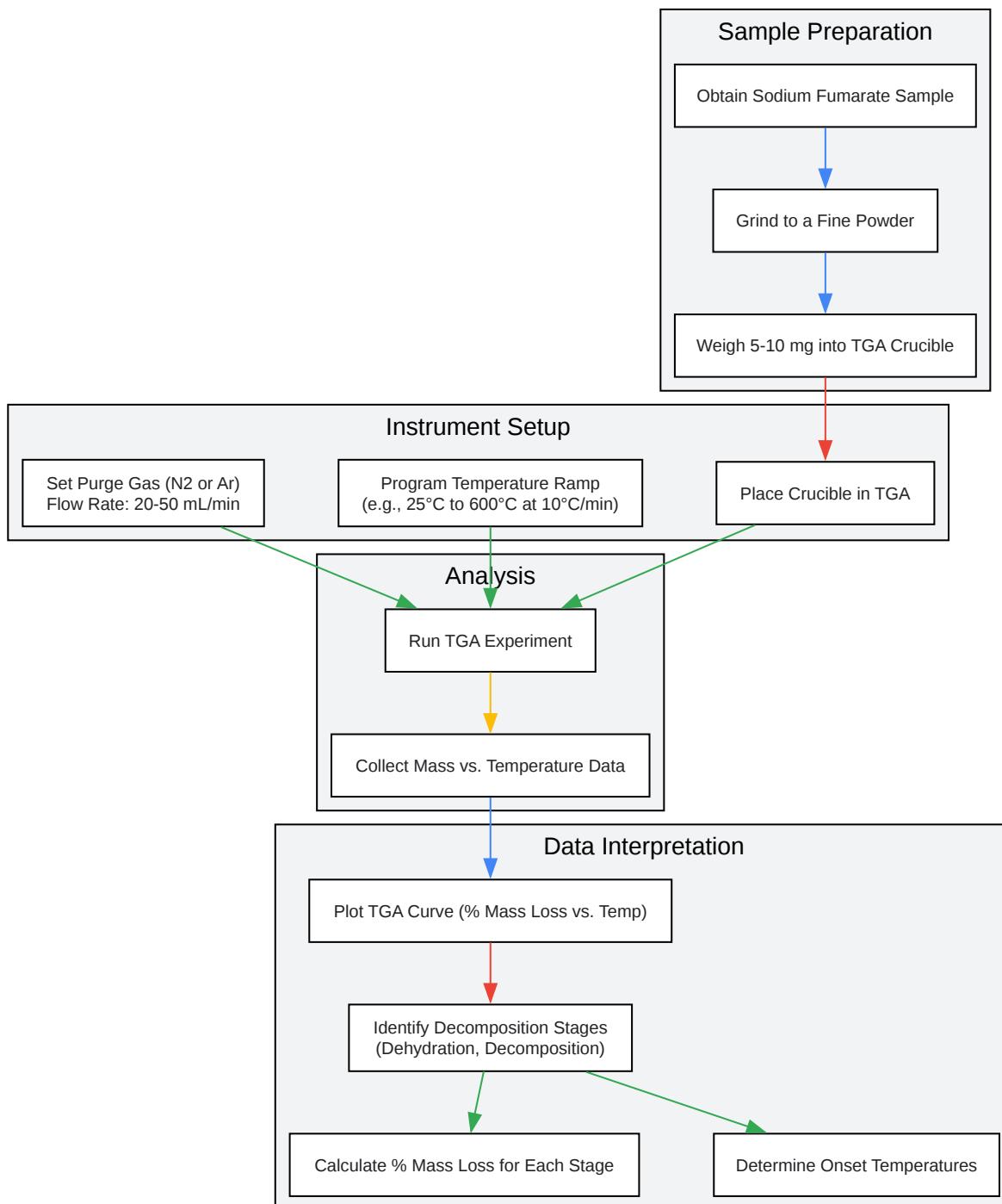
Thermal Event	Approximate Temperature Range (°C)	Typical Mass Loss (%)	Description
Dehydration	< 200	Varies depending on the hydration state	Loss of water molecules from hydrated forms of sodium fumarate.
Pre-decomposition	400 - 515	~4%	A slight initial mass loss before the main decomposition.[1]
Main Decomposition	440 - 550	~27.5% (theoretical for CO ₂ loss)	The primary decomposition of the fumarate anion, releasing carbon dioxide.[1]
Final Residue	> 550	~68.5% (theoretical for Na ₂ CO ₃ + C)	Formation of a stable residue of sodium carbonate and carbonaceous material.

Experimental Protocol: TGA of Sodium Fumarate

This protocol provides a general methodology for the thermogravimetric analysis of **sodium fumarate**.

1. Sample Preparation:

- Ensure the **sodium fumarate** sample is in a fine powder form to promote uniform heating.
- Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).[8]
- Distribute the sample evenly at the bottom of the crucible.


2. Instrument Setup:

- Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, with a constant flow rate (typically 20-50 mL/min).
- Temperature Program:
 - Initial Temperature: Start at ambient temperature (e.g., 25°C).
 - Heating Rate: A rate of 10°C/min is a common starting point. This can be adjusted to optimize the resolution of thermal events.
 - Final Temperature: Heat to a final temperature of at least 600°C to ensure complete decomposition.
- Data Collection: Record the sample mass as a function of temperature.

3. Data Analysis:

- Plot the percentage mass loss on the y-axis against the temperature on the x-axis.
- Determine the onset temperature of each mass loss step.
- Calculate the percentage mass loss for each distinct step in the TGA curve.
- If available, analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for TGA analysis of **sodium fumarate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. betterceramic.com [betterceramic.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. mt.com [mt.com]
- 7. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 8. mse.washington.edu [mse.washington.edu]
- To cite this document: BenchChem. [Technical Support Center: Thermal Decomposition Analysis of Sodium Fumarate using TGA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093856#thermal-decomposition-analysis-of-sodium-fumarate-using-tga>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com